molecular formula C9H10N2O B1272428 2-Ethyl-1,3-benzoxazol-6-amine CAS No. 855423-35-7

2-Ethyl-1,3-benzoxazol-6-amine

Cat. No.: B1272428
CAS No.: 855423-35-7
M. Wt: 162.19 g/mol
InChI Key: MHQNGPNKTDZAJV-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-benzoxazol-6-amine is a heterocyclic organic compound with the molecular formula C9H10N2O. It is a derivative of benzoxazole, characterized by the presence of an ethyl group at the second position and an amine group at the sixth position of the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-benzoxazol-6-amine typically involves the condensation of 2-aminophenol with ethyl aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. Common reagents used in this synthesis include titanium tetraisopropoxide and mesoporous titania-alumina mixed oxide as catalysts .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,3-benzoxazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-benzoxazol-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Methyl-1,3-benzoxazol-6-amine
  • 2-Propyl-1,3-benzoxazol-6-amine
  • 2-Butyl-1,3-benzoxazol-6-amine

Comparison: Compared to its analogs, 2-Ethyl-1,3-benzoxazol-6-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethyl group at the second position enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-ethyl-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQNGPNKTDZAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377029
Record name 2-ethyl-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855423-35-7
Record name 2-Ethyl-6-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855423-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethyl-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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